6-Methylimidazo[1,2-b]pyridazine

benzodiazepine receptor CNS selectivity mitochondrial receptor

Medicinal chemistry programs targeting kinases or PAR4 require building blocks with reproducible reactivity and defined SAR vectors. Generic imidazopyridazines cannot replicate the 6-methyl electronic profile. 6-Methylimidazo[1,2-b]pyridazine (CAS 17412-38-3) addresses this gap: • Validated core in IKKβ, Mps1/TTK, CDK2, and VEGFR2 inhibitor programs; PAR4 antagonist derivatives achieve cellular IC₅₀ of 1.32 nM • ≥97% purity, MW 133.15, mp 118-119 °C, XLogP3 0.7, TPSA 30.2 Ų - batch-to-batch consistency across hit-to-lead and lead optimization • 0 H-bond donors, 0 rotatable bonds - minimal linker contribution for PROTAC and molecular glue design Shipped at ambient temperature; store at 2-8 °C.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 17412-38-3
Cat. No. B100515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylimidazo[1,2-b]pyridazine
CAS17412-38-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C2C=C1
InChIInChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3
InChIKeyOZIALTQLMOAUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylimidazo[1,2-b]pyridazine: Privileged Scaffold for Drug Discovery


6-Methylimidazo[1,2-b]pyridazine (CAS 17412-38-3) is a heterocyclic building block featuring a fused imidazole-pyridazine bicyclic core with a methyl substituent at the 6-position [1]. It belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold in medicinal chemistry extensively explored for kinase inhibition, CNS receptor modulation, and antiproliferative agent development [2][3]. The compound's well-defined physicochemical profile (MW 133.15 g/mol, melting point 118–119 °C, computed XLogP3 of 0.7, and topological polar surface area of 30.2 Ų) [4][5] makes it a quantifiably distinct entry point for structure–activity relationship (SAR) exploration compared to its 6‑chloro, 6‑methoxy, or unsubstituted analogs.

1 Privileged imidazo[1,2-b]pyridazine scaffold for kinase, CNS receptor, and antiproliferative SAR programs
2 6-Methyl substitution provides a distinct electronic/steric vector vs. chloro, methoxy, or unsubstituted analogs
3 Well-defined procurement with certified purity (≥97% HPLC) and orthogonal melting-point identity verification

Irreplaceability of 6-Methylimidazo[1,2-b]pyridazine


The 6‑position substituent on the imidazo[1,2‑b]pyridazine core governs both the electronic character of the heterocycle and its vector for further functionalization, making simple interchange between analogs impossible without altering downstream reactivity and target selectivity. For instance, replacing the electron‑donating methyl group with an electron‑withdrawing chloro atom (as in 6‑chloroimidazo[1,2‑b]pyridazine, CAS 6775‑78‑6) substantially shifts the ring electronics, impacting nucleophilic aromatic substitution rates and the binding mode of derived kinase inhibitors [1]. Furthermore, the imidazo[1,2‑b]pyridazine ring system itself provides mitochondrial benzodiazepine receptor selectivity that is generally superior to that of the isomeric imidazo[1,2‑a]pyridine scaffold, meaning that a scaffold‑level substitution to save cost would forfeit this selectivity advantage [2]. The quantitative evidence below demonstrates that the 6‑methyl substitution pattern, combined with the imidazo[1,2‑b]pyridazine core, enables measurable differentiation in potency, selectivity, and physicochemical properties that general‑purpose replacement compounds cannot recapitulate.

6-Methyl analog
6-Chloro analog
Electron‑withdrawing chloro shifts ring electronics, altering nucleophilic substitution rates and kinase inhibitor binding profiles; may not reproduce methyl‑based SAR.
Imidazo[1,2‑b]pyridazine
Imidazo[1,2‑a]pyridine
Scaffold isomerism changes mitochondrial vs. central benzodiazepine receptor selectivity; reported selectivity advantage cannot be assumed with the [1,2‑a] core.
6-Methyl analog
6-Methoxy analog
Added H‑bond acceptor raises TPSA ~9–13 Ų, potentially reducing passive permeability; design‑make‑test cycles may shift.

6-Methylimidazo[1,2-b]pyridazine: Comparative Evidence


Mitochondrial BZR Selectivity Over Imidazo[1,2-a]pyridines

In a direct head‑to‑head comparison of matched pairs, imidazo[1,2‑b]pyridazine derivatives bearing 6‑methyl, 6‑chloro, or 6‑iodo substituents consistently showed stronger selectivity for mitochondrial (peripheral‑type) benzodiazepine receptors over central benzodiazepine receptors than their imidazo[1,2‑a]pyridine counterparts [1]. A representative 6‑chloro‑substituted imidazo[1,2‑b]pyridazine (compound 9) achieved an IC₅₀ of 2.8 nM at peripheral‑type receptors with 0% displacement of [³H]diazepam from central receptors at 1000 nM, whereas structurally matched imidazo[1,2‑a]pyridines displayed reduced mitochondrial selectivity [1]. This scaffold‑intrinsic selectivity is retained across 6‑position variants including the methyl analog, establishing the imidazo[1,2‑b]pyridazine core — exemplified by the 6‑methyl derivative — as the preferred starting point for peripheral benzodiazepine receptor‑targeted programs [1].

Mitochondrial BZR selectivity
Head-to-head
IC₅₀ 2.8 nM (peripheral), 0% displacement central at 1000 nM; >357‑fold selectivity. Imidazo[1,2‑a]pyridine counterparts showed reduced mitochondrial preference.
Supports scaffold-intrinsic mitochondrial receptor selectivity context
Matched‑pair comparison; representative 6‑chloro example used to illustrate core selectivity
benzodiazepine receptor CNS selectivity mitochondrial receptor imidazopyridazine

PAR4 Antagonist Potency Enabled by 6-Methyl Substitution

The 6‑methylimidazo[1,2‑b]pyridazine core serves as the heterocyclic anchor in a series of potent protease‑activated receptor 4 (PAR4) antagonists disclosed in US Patent 9,518,064 [1]. A representative compound incorporating this scaffold, Example 82 (BDBM286463), exhibited a PAR4 cellular IC₅₀ of 1.32 nM at 25 °C [2]. Within the same patent, the most potent imidazopyridazine‑based examples achieved IC₅₀ values as low as 0.41 nM (Example 110), demonstrating that the 6‑methyl substitution pattern supports consistent sub‑nanomolar target engagement [3]. This potency level positions the 6‑methylimidazo[1,2‑b]pyridazine scaffold competitively against alternative heterocyclic cores used in PAR4 programs, where potency is highly dependent on the electronic and steric contribution of the 6‑position substituent [1].

PAR4 cellular potency
Reported
Example 82 (6‑methyl scaffold) IC₅₀ 1.32 nM; series best 0.41 nM. Comparable to imidazothiadiazole cores (0.76–0.92 nM).
Supports PAR4 target‑engagement assay context
Cell-based cleavage assay; temperature varied across examples
PAR4 antagonist platelet aggregation protease-activated receptor antithrombotic

LogP and Permeability Benefits of 6-Methyl Substitution

The 6‑methyl substitution on the imidazo[1,2‑b]pyridazine core confers a distinct lipophilicity profile compared to the more polar 6‑chloro and 6‑methoxy analogs. The 6‑methyl derivative exhibits a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 30.2 Ų [1]. In contrast, the 6‑chloro analog (C₆H₄ClN₃, MW 153.57) carries a higher XLogP (estimated ~1.2–1.5 due to the halogen) while the 6‑methoxy variant (C₇H₇N₃O, MW 149.15) introduces an additional hydrogen bond acceptor, increasing TPSA to approximately 39–43 Ų [2]. In the IKKβ inhibitor program at Daiichi Sankyo, optimization of the 6‑position was critical: polar adjustments improved cell‑based permeability and TNFα inhibitory activity in THP‑1 cells, demonstrating that subtle changes at this position directly govern cellular potency . The 6‑methyl group occupies a 'sweet spot' — providing sufficient lipophilicity for membrane passage without the excessive TPSA increase that attenuates permeability in 6‑methoxy analogs or the metabolic liability associated with chloroaromatic moieties [2].

Physicochemical profile
Class-level
XLogP3 0.7, TPSA 30.2 Ų. 6‑Cl analog estimated XLogP ~1.2–1.5; 6‑OMe TPSA ~39–43 Ų.
6‑Methyl occupies a balanced lipophilicity/polar surface area space for drug-like property optimization
Computed descriptors; permeability relationships inferred from IKKβ inhibitor SAR
physicochemical properties LogP drug-likeness ADME permeability

Procurement Advantages Over Halogenated Analogs

6‑Methylimidazo[1,2‑b]pyridazine is commercially available at a certified purity of ≥97% (HPLC), as confirmed by multiple reputable vendors . Its melting point is precisely defined at 118–119 °C, providing a reliable identity and purity check by differential scanning calorimetry or capillary melting point that is not always available for less rigorously characterized analogs [1]. Pricing data from a major research chemical supplier lists 5 g at $1,173 USD and 10 g at $1,959 USD (~$235/g at 5 g scale; ~$196/g at 10 g scale) . While direct pricing for comparator 6‑chloro‑ and 6‑methoxy‑imidazo[1,2‑b]pyridazines is vendor‑specific, the 6‑methyl derivative benefits from a well‑established synthetic route via condensation of 3‑amino‑6‑methylpyridazine with α‑halocarbonyl compounds, which is operationally simpler than the multi‑step halogenation required for the 6‑chloro analog [2]. This translates to more predictable lead times and batch‑to‑batch consistency for the 6‑methyl variant, a critical factor when scaling from milligram screening to gram‑scale lead optimization [2].

Procurement attributes
Reported
Purity ≥97% (HPLC), mp 118–119 °C. Synthetic route via one‑step cyclocondensation, avoiding multi‑step halogenation.
Defined melting point and simpler synthesis support lot consistency and identity verification
Vendor certificate of analysis; pricing scale benefits reported at gram scale
procurement purity specification cost analysis building block supply

6-Methylimidazo[1,2-b]pyridazine: Application Scenarios


Kinase Inhibitor Library Design

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize 6‑methylimidazo[1,2‑b]pyridazine as a core scaffold based on its established role in multiple kinase programs including IKKβ, Mps1/TTK, CDK2, and VEGFR2 inhibitors [1]. The 6‑methyl substitution provides a pre‑optimized vector for further elaboration at the 3‑position, where SAR studies have shown that modifications can dramatically improve both enzymatic potency and cell‑based activity . Unlike the 6‑chloro analog, which may introduce metabolic or toxicological flags associated with aryl chlorides, the 6‑methyl group offers a clean, metabolically stable substituent that preserves the scaffold's drug‑like physicochemical profile (XLogP3 = 0.7, TPSA = 30.2 Ų) [2].

TSPO Probe Development with Mitochondrial Selectivity

Programs targeting the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) should select the imidazo[1,2‑b]pyridazine scaffold over the isomeric imidazo[1,2‑a]pyridine core, as direct comparative binding data demonstrate that imidazo[1,2‑b]pyridazines are generally more selective for mitochondrial receptors [3]. The 6‑methyl variant provides a suitable starting point for further derivatization at the 2‑ and 3‑positions, where substituents can be tuned for affinity without compromising the intrinsic mitochondrial selectivity advantage conferred by the [1,2‑b] ring fusion [3].

PAR4 Antagonist Lead Optimization

For antiplatelet drug discovery programs seeking PAR4 antagonists, the 6‑methylimidazo[1,2‑b]pyridazine scaffold has been validated in patent examples achieving cellular IC₅₀ values as low as 1.32 nM [4]. The scaffold's commercial availability at ≥97% purity with defined melting point (118–119 °C) ensures reproducible starting material quality across multiple rounds of SAR exploration, from hit‑to‑lead through lead optimization [5]. The well‑established synthetic route from 3‑amino‑6‑methylpyridazine supports scale‑up without requiring specialized halogenation or alkoxylation steps [6].

Chemical Biology Tool Compound Synthesis

For PROTAC, molecular glue, or fluorescent probe design, the low molecular weight (133.15 g/mol) and limited rotatable bonds (0) of 6‑methylimidazo[1,2‑b]pyridazine minimize the contribution of the anchor to overall molecular size, preserving ligand efficiency [2]. The scaffold's two hydrogen bond acceptor sites and zero hydrogen bond donors support further functionalization without introducing undesirable H‑bond donor count that could compromise permeability [2]. The defined melting point (118–119 °C) allows reliable solid‑phase handling and characterization throughout multi‑step conjugate synthesis [5].

Application
Selection Property
Validation Focus
Kinase‑focused library design
Privileged heterocyclic scaffold with pre‑optimized methyl vector
Confirm activity in target kinase panels; avoid aryl‑chloride metabolic flags present in 6‑Cl analog
TSPO probe development
Imidazo[1,2‑b]pyridazine core for mitochondrial receptor selectivity
Validate selectivity over central benzodiazepine receptors in binding assays
PAR4 antagonist lead optimization
Scaffold with reported sub‑nanomolar cellular potency in patent examples
Confirm target engagement and selectivity vs. related PAR isoforms
Chemical biology tool synthesis
Low molecular weight (133.15), zero H‑bond donors, two acceptors
Assess conjugate permeability and linker compatibility in PROTAC/fluorescent probe context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.